1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)
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Overview
Description
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene) is a chemical compound with the molecular formula C15H10N2O2. It is also known by other names such as methylenebis(phenyl isocyanate) and isocyanic acid, methylenedi-p-phenylene ester . This compound is primarily used in the production of polyurethane foams and other synthetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene) typically involves the reaction of aniline with formaldehyde and phosgene. The process begins with the formation of methylenedianiline, which is then reacted with phosgene to produce the final isocyanate compound .
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves the use of specialized equipment to handle the toxic and reactive intermediates, such as phosgene. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene) undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization Reactions: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene) has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various polymers and materials.
Biology: Utilized in the development of biomaterials and tissue engineering.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Widely used in the production of polyurethane foams, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene) involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate groups react with these nucleophiles to form urethane and urea linkages, respectively. This reactivity is the basis for its use in the production of polyurethanes and other polymers .
Comparison with Similar Compounds
Similar Compounds
Methylenebis(phenyl isocyanate): Another name for the same compound.
Diphenylmethane diisocyanate: A similar compound with slightly different properties.
Toluene diisocyanate: Another isocyanate used in polyurethane production.
Uniqueness
1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene) is unique due to its specific structure, which provides distinct reactivity and properties compared to other isocyanates. Its ability to form stable polymers with a wide range of properties makes it highly valuable in various industrial applications .
Properties
CAS No. |
85164-81-4 |
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Molecular Formula |
C23H15N3O3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-isocyanato-2,3-bis[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C23H15N3O3/c27-14-24-20-8-4-17(5-9-20)12-19-2-1-3-23(26-16-29)22(19)13-18-6-10-21(11-7-18)25-15-28/h1-11H,12-13H2 |
InChI Key |
PEWXEXAYLPQJBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N=C=O)CC2=CC=C(C=C2)N=C=O)CC3=CC=C(C=C3)N=C=O |
Origin of Product |
United States |
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